

Recommended solvent and concentration for MRS 2500.

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Application Notes and Protocols for MRS 2500

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **MRS 2500**, a highly potent and selective antagonist of the P2Y1 receptor.

Product Information

- Product Name: MRS 2500 tetraammonium salt
- Chemical Name: (1R,2S)-4-[2-lodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt[1]
- Molecular Weight: 629.29 g/mol [2][3]
- Purity: ≥96%
- Storage: Store at -20°C

Recommended Solvent and Concentration

MRS 2500 tetraammonium salt is readily soluble in water.



Table 1: Solubility and Stock Solution Preparation

Solvent	Maximum Solubility	Recommended Stock Concentration Range
Water	20 mM	1 mM - 10 mM

Protocol 1: Preparation of a 10 mM Stock Solution

- Determine the required volume: Based on the mass of MRS 2500, calculate the volume of water needed to achieve a 10 mM concentration. The molecular weight is 629.29 g/mol .[2]
 [3]
- Reconstitution: Add the calculated volume of sterile, nuclease-free water to the vial containing MRS 2500.
- Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Biological Activity and Mechanism of Action

MRS 2500 is a highly potent and selective antagonist for the P2Y1 receptor, a G-protein coupled receptor involved in ADP-induced platelet aggregation.[4]

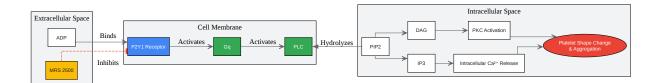
Table 2: In Vitro Activity of MRS 2500

Parameter	Value	Species	Assay
Ki	0.78 nM	Human	P2Y1 Receptor Binding
IC50	0.95 nM	Human	ADP-induced platelet aggregation

Signaling Pathway of P2Y1 Receptor and Inhibition by MRS 2500



The P2Y1 receptor, upon binding to its endogenous agonist ADP, couples to Gq protein, which in turn activates Phospholipase C (PLC).[4][5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4][6] This signaling cascade ultimately leads to platelet shape change and aggregation.[7] MRS 2500 acts as a competitive antagonist, blocking ADP from binding to the P2Y1 receptor and thereby inhibiting this downstream signaling.[4][8]



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P2Y1 receptor signaling pathway and inhibition by MRS 2500.

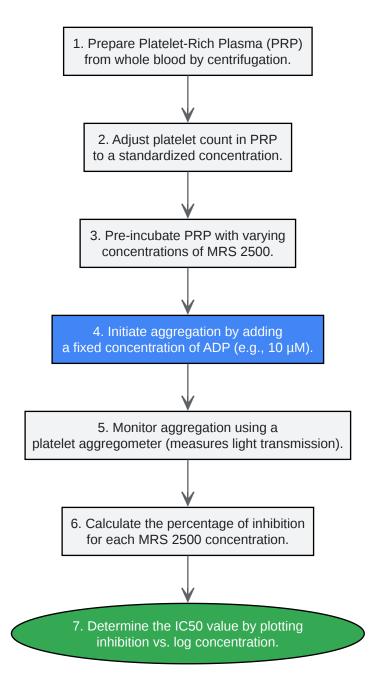
Experimental Protocols

Protocol 2: In Vitro Platelet Aggregation Inhibition Assay

This protocol provides a general workflow for determining the IC50 value of **MRS 2500** in inhibiting ADP-induced platelet aggregation.

Workflow for Platelet Aggregation Inhibition Assay





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Workflow for determining the IC50 of MRS 2500.

Detailed Methodology:

- Preparation of Platelet-Rich Plasma (PRP):
 - Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).



- Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
- Carefully collect the supernatant (PRP).
- Platelet Count Adjustment:
 - Determine the platelet count in the PRP using a hematology analyzer.
 - Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (obtained by further centrifuging the remaining blood at a high speed).
- Pre-incubation with MRS 2500:
 - Aliquot the adjusted PRP into cuvettes for the aggregometer.
 - Add varying concentrations of MRS 2500 (prepared from the stock solution) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C. Include a vehicle control (water).
- Initiation of Aggregation:
 - \circ Add a fixed concentration of ADP (e.g., 10 μ M) to the cuvettes to induce platelet aggregation.[4]
- Measurement of Aggregation:
 - Immediately place the cuvettes in a platelet aggregometer and record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
- Data Analysis:
 - Calculate the percentage of aggregation inhibition for each concentration of MRS 2500 relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the MRS 2500 concentration.



 Determine the IC50 value, which is the concentration of MRS 2500 that inhibits 50% of the ADP-induced platelet aggregation.

In Vivo Applications

MRS 2500 has been shown to be effective in preventing thrombus formation in vivo. Studies in mice and cynomolgus monkeys have demonstrated its antithrombotic activity.[9] For in vivo experiments, the appropriate dose and administration route should be determined based on the specific animal model and experimental design.

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